
5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid
Overview
Description
5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This method improves the safety profile of the reaction and provides pure products without the need for additional purification steps .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions on the oxazole ring.
Major Products
The major products formed from these reactions include substituted oxazoles and oxidized derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications
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Drug Development :
- The oxazole ring system is integral to numerous biologically active molecules, including FDA-approved drugs. Research indicates that 5-tert-butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid can serve as a precursor for the synthesis of new pharmaceuticals targeting various diseases, particularly in oncology and infectious diseases .
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Synthesis of Heterocyclic Compounds :
- This compound is a valuable intermediate in the synthesis of heterocyclic compounds due to its structural features. Its ability to undergo selective reactions makes it suitable for generating complex molecules with potential therapeutic effects.
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Functional Materials :
- Recent studies have highlighted its application in developing functional materials, including polymers and catalysts. The unique properties of the oxazole ring allow for the design of materials with specific electronic and mechanical characteristics.
- Biological Activity :
Case Study 1: Drug Development
A study investigated the use of this compound as a starting material for synthesizing novel STING (Stimulator of Interferon Genes) agonists. These agonists showed potent anti-tumor activity in preclinical models, indicating the compound's potential role in immuno-oncology therapies .
Case Study 2: Functional Materials
Research demonstrated that derivatives of this compound could be integrated into polymer matrices to create materials with enhanced electrical conductivity and mechanical strength. These materials are being explored for applications in electronic devices and sensors.
Mechanism of Action
The mechanism by which 5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carboxylic acid group can also form ionic bonds with target molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxazolecarboxylic acid: Similar in structure but lacks the tert-butoxycarbonylamino group.
5-Amino-2-methyl-oxazole-4-carboxylic acid: Contains an amino group instead of the tert-butoxycarbonylamino group.
Uniqueness
5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid is unique due to the presence of the tert-butoxycarbonylamino group, which enhances its stability and reactivity compared to similar compounds. This makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Activity
5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid (CAS No. 1262860-67-2) is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
This compound features a unique structure that includes an oxazole ring and a carboxylic acid functional group. The presence of the tert-butoxycarbonylamino group enhances its stability and reactivity, making it a valuable intermediate in synthesizing biologically active molecules.
Synthesis and Preparation
The synthesis of this compound typically involves cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, followed by oxidation with manganese dioxide to yield the oxazole derivative. This method can be scaled for industrial production using continuous flow processes, ensuring safety and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The oxazole ring can participate in hydrogen bonding, which is crucial for binding to biological targets.
- Ionic Interactions : The carboxylic acid group can form ionic bonds with target molecules, enhancing binding affinity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Medicinal Chemistry Applications : It serves as a building block for synthesizing various biologically active molecules, including potential pharmaceuticals targeting specific diseases.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
Study | Findings |
---|---|
Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus in vitro, suggesting potential as an antibacterial agent. |
Synthesis of Bioactive Molecules | Used as a precursor in synthesizing compounds with enhanced anti-inflammatory properties. |
Drug Design Studies | Structural modifications led to derivatives with improved binding affinity for specific biological targets. |
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as 2-Methyl-4-oxazolecarboxylic acid and 5-Amino-2-methyl-oxazole-4-carboxylic acid, this compound stands out due to its enhanced stability and reactivity:
Compound | Structure | Unique Features |
---|---|---|
This compound | Contains tert-butoxycarbonylamino group | Increased stability and reactivity |
2-Methyl-4-oxazolecarboxylic acid | Lacks tert-butoxycarbonylamino group | Less stable |
5-Amino-2-methyl-oxazole-4-carboxylic acid | Contains amino group instead of tert-butoxycarbonylamino group | Different reactivity profile |
Properties
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-11-6(8(13)14)7(16-5)12-9(15)17-10(2,3)4/h1-4H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTNREZOUJYXFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147531 | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methyl-4-oxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301147531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262860-67-2 | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methyl-4-oxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262860-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methyl-4-oxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301147531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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